Bis(triphenylphosphine)dicarbonylnickel

Catalog No.
S1507497
CAS No.
13007-90-4
M.F
C38H32NiO2P2+2
M. Wt
641.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)dicarbonylnickel

CAS Number

13007-90-4

Product Name

Bis(triphenylphosphine)dicarbonylnickel

IUPAC Name

carbon monoxide;nickel;triphenylphosphanium

Molecular Formula

C38H32NiO2P2+2

Molecular Weight

641.3 g/mol

InChI

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;;/p+2

InChI Key

SLFKPACCQUVAPG-UHFFFAOYSA-P

SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
  • Stability: The complex is air and moisture stable, making it easier to handle and store compared to some other organometallic catalysts.
  • Steric and electronic tunability: The bulky triphenylphosphine ligands provide steric hindrance, influencing the reaction pathway and product selectivity. Additionally, the electron-donating nature of these ligands affects the reactivity of the nickel center.
  • Versatility: The complex can participate in various reaction mechanisms, including oxidative addition, reductive elimination, insertion reactions, and others.

Here are some specific examples of scientific research applications of Bis(triphenylphosphine)dicarbonylnickel:

  • Hydroformylation: This reaction converts alkenes into aldehydes by adding a formyl group (CHO). Ni(0) [bis(triphenylphosphine)] dicarbonyl acts as a catalyst in this process, facilitating the insertion of CO into the C-C bond of the alkene.
  • Hydrogenation: The complex can be used as a catalyst for the hydrogenation of various unsaturated compounds, such as alkenes and alkynes, converting them into their corresponding saturated counterparts.
  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Ni(0) [bis(triphenylphosphine)] dicarbonyl can act as a catalyst in various cross-coupling reactions, such as the Heck reaction and the Suzuki-Miyaura coupling.

UNII

1QB0TWF7LY

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.48%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13007-90-4

Wikipedia

Bis(triphenylphosphine)dicarbonylnickel

Dates

Modify: 2023-08-15

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